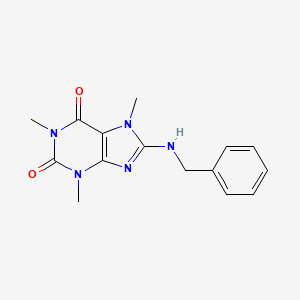
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Übersicht
Beschreibung
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BAMDP, is a purine derivative that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Wirkmechanismus
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a mechanism of action that involves binding to purine receptors, specifically A1 and A2A receptors. This binding leads to the activation of intracellular signaling pathways, including the cAMP-PKA pathway, which affects various biochemical and physiological processes. This compound has also been shown to inhibit the cGAS-STING signaling pathway, which plays a role in innate immunity and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of intracellular calcium levels, the modulation of neurotransmitter release, and the inhibition of inflammatory cytokine production. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high purity and yield, its fluorescent properties, and its specificity for purine receptors. However, this compound also has limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Zukünftige Richtungen
There are several future directions for the study of 8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its role in the regulation of immune responses and inflammation. Additionally, the study of this compound may lead to the development of new drugs and therapeutic approaches for various diseases.
Synthesemethoden
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using various methods, including condensation reactions of 8-amino-1,3,7-trimethylxanthine with benzaldehyde, followed by oxidation with potassium permanganate. Another method involves the reaction of 8-aminoguanine with benzyl chloride, followed by cyclization with potassium carbonate. These methods have been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
8-(benzylamino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research, including as a fluorescent probe for nucleic acids, as a ligand for purine receptors, and as an inhibitor of cGAS-STING signaling pathway. This compound has been used to study the binding affinity of purine receptors and their physiological functions. It has also been used to investigate the role of cGAS-STING signaling pathway in autoimmune diseases and cancer.
Eigenschaften
IUPAC Name |
8-(benzylamino)-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVXMQUYMRVXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156394 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130187-58-5 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130187585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-((phenylmethyl)amino)-1,3,7-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2-ethylphenyl)amino]carbonyl}benzamide](/img/structure/B5498470.png)
![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
![2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dimethoxybenzohydrazide](/img/structure/B5498486.png)
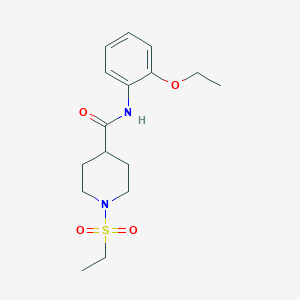
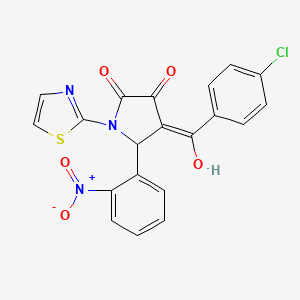
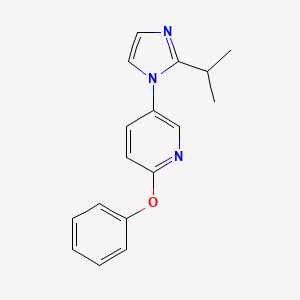
![3-(4-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5498516.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)
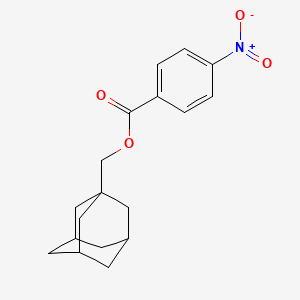
![N'-[(3,5-dimethoxybenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5498541.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[3-(tetrahydrofuran-3-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5498547.png)
![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)